InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 .
The synthesis of 2-chloro-6-fluoro-4-methylquinoline typically involves cyclization reactions of appropriate precursors. One prevalent method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base. This reaction often requires careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of 2-chloro-6-fluoro-4-methylquinoline features a quinoline ring system substituted with chlorine at position 2, fluorine at position 6, and a methyl group at position 4.
2-Chloro-6-fluoro-4-methylquinoline participates in various chemical reactions due to its reactive functional groups.
The mechanism of action for compounds like 2-chloro-6-fluoro-4-methylquinoline often relates to their biological activity, particularly in antimicrobial and anticancer applications.
The applications of 2-chloro-6-fluoro-4-methylquinoline span several scientific fields:
2-Chloro-6-fluoro-4-methylquinoline is a halogenated heterocyclic compound with the molecular formula C₁₀H₇ClFN and a molecular weight of 195.62 g/mol. Its systematic name reflects the quinoline backbone substituted at the 2-position with chlorine, the 6-position with fluorine, and the 4-position with a methyl group. The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, confirming the positions of the substituents on the fused benzene-pyridine ring system [1] [5]. Key identifiers include:
Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-4-methylquinoline
| Property | Value | Measurement Conditions |
|---|---|---|
| Boiling Point | 296°C | At 760 mmHg |
| Flash Point | 132.8°C | -- |
| Density | 1.311 g/cm³ | -- |
| Vapor Pressure | 0.0026 mmHg | At 25°C |
| Refractive Index | 1.612 | -- |
| LogP | 3.49 | -- |
The compound’s halogen atoms significantly influence its reactivity, enabling nucleophilic substitutions at the 2-chloro position, while the methyl group at C4 offers sites for functionalization. Its crystalline solid form requires storage under inert conditions at 2–8°C to maintain stability [3] [5].
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9